molecular formula C14H17BrN2O3S B5217692 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene

2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene

Cat. No.: B5217692
M. Wt: 373.27 g/mol
InChI Key: ADPGGNISNPSWCH-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene is an organic compound that features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, a bromine atom, and a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki or Heck reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) and bases (e.g., potassium carbonate) in polar solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

    Coupling: Palladium catalysts and ligands in the presence of bases (e.g., potassium phosphate) and solvents (e.g., toluene, ethanol).

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Coupling: Formation of biaryl or alkyl-aryl derivatives.

Scientific Research Applications

2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory, anticancer, or antimicrobial properties.

    Materials Science: Utilized in the synthesis of advanced materials such as polymers, liquid crystals, and organic semiconductors.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions. The sulfonyl group can act as a hydrogen bond acceptor, while the bromine atom and pyrazole ring can participate in π-π stacking and halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethylpyrazolyl)sulfonyl]-4-bromo-1-propoxybenzene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the sulfonyl group enhances its solubility and stability, while the bromine atom allows for further functionalization through substitution reactions.

Properties

IUPAC Name

1-(5-bromo-2-propoxyphenyl)sulfonyl-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O3S/c1-4-7-20-13-6-5-12(15)9-14(13)21(18,19)17-11(3)8-10(2)16-17/h5-6,8-9H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADPGGNISNPSWCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)S(=O)(=O)N2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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